molecular formula C₁₄H₁₇N₅OS₂ B1139279 RIG-1 modulator 1 CAS No. 1428729-63-8

RIG-1 modulator 1

Cat. No. B1139279
CAS RN: 1428729-63-8
M. Wt: 335.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIG-1 modulator 1 is an anti-viral compound that can be useful for the treatment of viral infections including influenza virus, HBV, HCV, and HIV . It is extracted from patent WO 2015172099 A1 .

Scientific Research Applications

Antiviral Therapy

RIG-1 modulator 1 has been identified as an anti-viral compound useful for the treatment of viral infections, including influenza virus, HBV, HCV, and HIV . Its mechanism involves enhancing the body’s antiviral immunity by modulating RIG-I, which is a pattern recognition receptor that plays a crucial role in the immune response to RNA viruses .

Immunological Response Regulation

This modulator also has implications in the regulation of immunological responses. It can influence the expression of genes essential for responding to infections, such as IL-6 and RIG-I itself, which could impact the severity of symptoms in diseases like COVID-19 .

Innate Immune System Modulation

RIG-1 modulator 1 can serve as a potent investigative tool for targeted modulation of the innate immune system. It has been shown to activate RIG-I signaling in living mice, demonstrating its potential as a therapeutic tool .

Viral Pathogenesis Understanding

By modulating RIG-I-mediated antiviral immunity, researchers can better understand viral pathogenesis and host defense mechanisms. This is crucial for developing new strategies to combat viral infections .

Autoimmune and Autoinflammatory Disorders

The deregulation of RLR-mediated signaling, which includes RIG-I, is associated with autoimmune and autoinflammatory disorders. Understanding how RIG-1 modulator 1 influences this signaling can provide insights into these diseases .

Future Directions

RIG-I is critical in triggering antiviral and inflammatory responses for the control of viral replication in response to cytoplasmic virus-specific RNA structures . Therefore, understanding the role of RIG-1 modulator 1 in this process could provide insights into the function of the RIG-I pathway and inform future studies .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORUPPJGOWQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138532
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RIG-1 modulator 1

CAS RN

1428729-63-8
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428729-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RIG-1 modulator 1
Reactant of Route 2
Reactant of Route 2
RIG-1 modulator 1
Reactant of Route 3
RIG-1 modulator 1
Reactant of Route 4
RIG-1 modulator 1
Reactant of Route 5
Reactant of Route 5
RIG-1 modulator 1
Reactant of Route 6
Reactant of Route 6
RIG-1 modulator 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.